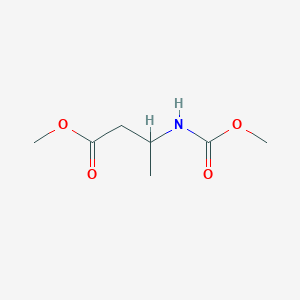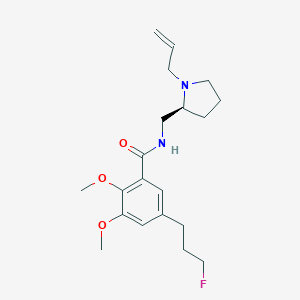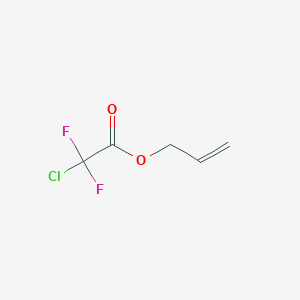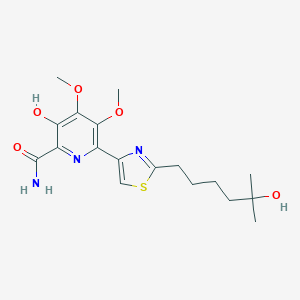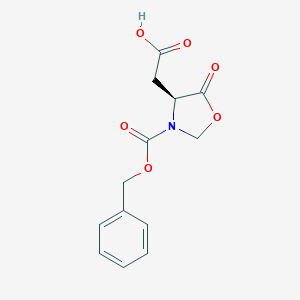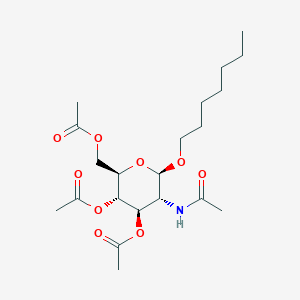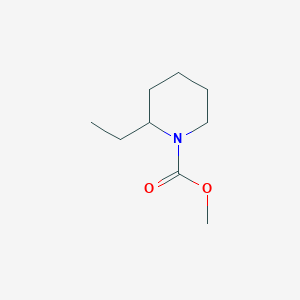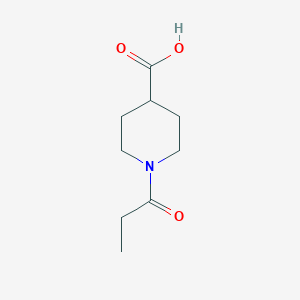
Tetramethylene bis(2,2,2-trifluoroethanesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfur-nitrogen compounds and fluorosulfonyl derivatives offers insights into the synthetic routes that might be applied to tetramethylene bis(2,2,2-trifluoroethanesulfonate). For example, Haas et al. (1996) detailed the synthesis of acyclic (fluorosulfonyl)- or ((trifluoromethyl)sulfonyl)-nitrogen derivatives, highlighting methods that could be relevant for synthesizing compounds with similar trifluoromethylsulfonyl groups (Haas et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds, such as bis(trifluoromethyl)trisulfane and bis(trifluoromethyl)tetrasulfane, has been elucidated through spectroscopic data and gas-phase structures, providing a basis for understanding the structural characteristics of tetramethylene bis(2,2,2-trifluoroethanesulfonate) (Gaensslen et al., 1992).
Chemical Reactions and Properties
The reactivity and properties of compounds containing the trifluoromethanesulfonyl group have been explored in various studies. For instance, the synthesis and reactions of silanes containing two triflate groups by Matyjaszewski and Chen (1988) could shed light on the chemical behavior of tetramethylene bis(2,2,2-trifluoroethanesulfonate) in different chemical environments (Matyjaszewski & Chen, 1988).
Physical Properties Analysis
The physical properties of compounds similar to tetramethylene bis(2,2,2-trifluoroethanesulfonate) can be inferred from studies like that of Fujii et al. (2006), which examined the conformational equilibrium of bis(trifluoromethanesulfonyl) imide anion in ionic liquids. Such research helps in understanding the solubility, phase behavior, and thermal properties of these compounds (Fujii et al., 2006).
Chemical Properties Analysis
Investigations into the chemical properties of tetramethylene bis(2,2,2-trifluoroethanesulfonate) can draw from studies on related sulfonate compounds. For example, the work by Taraba and Ẑák (2004) on the polysulfonylamines and their synthesis and crystal structures provides valuable insights into the reactivity and stability of sulfonamide and sulfone groups in similar chemical environments (Taraba & Ẑák, 2004).
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
Trifluoromethanesulfonic acid and its derivatives, closely related to Tetramethylene bis(2,2,2-trifluoroethanesulfonate), play a crucial role in organic synthesis. They are employed in electrophilic aromatic substitution reactions, carbon-heteroatom bond formation, and the synthesis of complex organic and organometallic compounds. Their high protonating power and low nucleophilicity facilitate the generation of cationic species from organic molecules, making them valuable for studying molecular transformations through spectral methods such as NMR and IR spectroscopy. This contributes significantly to the synthesis of new organic compounds, showcasing the compound's versatility in facilitating chemical reactions and creating novel materials (Kazakova & Vasilyev, 2017).
Environmental Science
In environmental science, understanding the degradation pathways of polyfluoroalkyl substances, which share structural features with Tetramethylene bis(2,2,2-trifluoroethanesulfonate), is crucial. These substances, due to their stability and persistence, pose significant challenges. Research on microbial degradation of these chemicals provides insights into their environmental fate, helping in assessing the ecological impact and guiding the development of remediation strategies. This research underscores the importance of studying the environmental behavior of such compounds to mitigate their long-term effects on ecosystems and human health (Liu & Avendaño, 2013).
Polymer Science
The development of sulfonated non-fluorinated aromatic polymers for proton conductive membranes is another area where related chemistry finds application. These materials, including sulfonated poly(arylene ether)s and polyimides, are essential for fuel cell technologies. The sulfonation process enhances the hydrophilicity of these polymers, improving their performance as proton exchange membranes. This research highlights the role of sulfonate groups in advancing polymer science, particularly in energy-related applications, where they contribute to the development of more efficient and environmentally friendly energy sources (Zhang, 2009).
Propiedades
IUPAC Name |
4-(2,2,2-trifluoroethylsulfonyloxy)butyl 2,2,2-trifluoroethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F6O6S2/c9-7(10,11)5-21(15,16)19-3-1-2-4-20-22(17,18)6-8(12,13)14/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWNBKJYEPYYJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOS(=O)(=O)CC(F)(F)F)COS(=O)(=O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922317 |
Source


|
| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylene bis(2,2,2-trifluoroethanesulfonate) | |
CAS RN |
117186-54-6 |
Source


|
| Record name | 1,4-Butanediol di-2,2,2-trifluoroethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117186546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

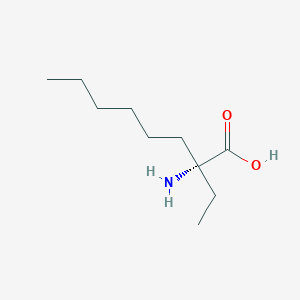
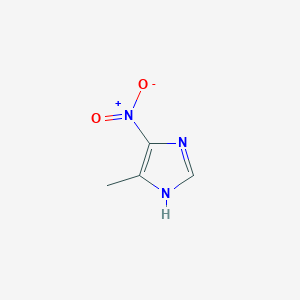
![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)
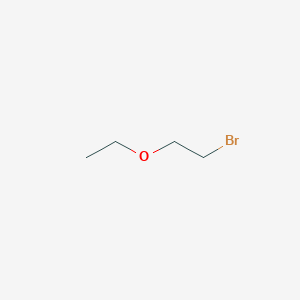
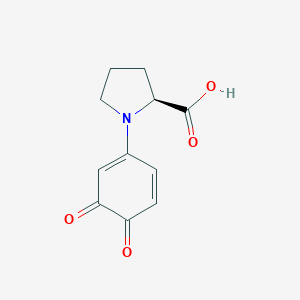
![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)
